molecular formula C24H22N2O5 B2798950 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide CAS No. 922008-99-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2798950
CAS RN: 922008-99-9
M. Wt: 418.449
InChI Key: XLQHJHQMGLUZHC-UHFFFAOYSA-N
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Description

“N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide” is a compound that has been studied for its potential use as a dopamine D2 receptor antagonist . It is not intended for human or veterinary use, but for research purposes only.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H20N2O3), and molecular weight (324.38). Other properties such as solubility, melting point, and boiling point are not provided in the available resources.

Scientific Research Applications

Catalytic Enantioselective Synthesis

A study demonstrated the catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This reaction showcased excellent yields and high enantioselectivities, utilizing diaryl prolinol as the chiral ligand. Such processes highlight the potential for producing optically active compounds, which are crucial in drug development and synthesis of bioactive molecules (Munck et al., 2017).

Novel Polycyclic Systems

Research on the synthesis and structure of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments has led to the creation of novel fused pentacyclic systems. These advancements are significant for the development of new therapeutic agents, showcasing the importance of innovative chemical frameworks in drug discovery (Ukhin et al., 2011).

Asymmetric Alkynylation

A method for the asymmetric alkynylation of seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines was achieved by combining chiral phosphoric acid and Ag(I) catalysts. This technique facilitated the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, showcasing the versatility of these compounds in constructing complex, chiral molecular architectures (Ren et al., 2014).

Microbial Transformation

The microbial transformation of dibenzo[b,f][1,4]oxazepine compounds has been explored, leading to the formation of new derivatives. Such studies are crucial for understanding the biodegradation pathways and potential environmental impacts of these chemical entities. It also opens avenues for utilizing microbial processes in the synthesis and modification of complex organic compounds (Jiu et al., 1977).

Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones

Efforts in synthesizing dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution have provided insights into the structural versatility and reactivity of these compounds. Such synthetic methodologies enhance the arsenal of chemical tools available for creating bioactive molecules and pharmaceutical agents (Samet et al., 2006).

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . D2 receptors are a type of dopamine receptor, and they play a role in many neurological processes including mood, reward, and motor control.

Future Directions

The future directions for research on this compound could include further exploration of its potential as a dopamine D2 receptor antagonist. This could involve in-vitro and in-vivo studies to better understand its pharmacological effects and potential therapeutic applications .

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-14-5-7-22-20(9-14)26(2)24(28)19-12-16(6-8-21(19)31-22)25-23(27)15-10-17(29-3)13-18(11-15)30-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQHJHQMGLUZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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